3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene
Brand Name: Vulcanchem
CAS No.: 821799-50-2
VCID: VC16836669
InChI: InChI=1S/C15H27F3/c1-5-7-8-9-10-11-12-14(6-2,13(3)4)15(16,17)18/h6,13H,2,5,7-12H2,1,3-4H3
SMILES:
Molecular Formula: C15H27F3
Molecular Weight: 264.37 g/mol

3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene

CAS No.: 821799-50-2

Cat. No.: VC16836669

Molecular Formula: C15H27F3

Molecular Weight: 264.37 g/mol

* For research use only. Not for human or veterinary use.

3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene - 821799-50-2

Specification

CAS No. 821799-50-2
Molecular Formula C15H27F3
Molecular Weight 264.37 g/mol
IUPAC Name 3-propan-2-yl-3-(trifluoromethyl)undec-1-ene
Standard InChI InChI=1S/C15H27F3/c1-5-7-8-9-10-11-12-14(6-2,13(3)4)15(16,17)18/h6,13H,2,5,7-12H2,1,3-4H3
Standard InChI Key BJQKCLRDXYOSRS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(C=C)(C(C)C)C(F)(F)F

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure features an 11-carbon chain (undecene) with a terminal double bond (C1=C2\text{C}_{1}=\text{C}_{2}) and two bulky substituents at the third carbon: a propan-2-yl group (-CH(CH3)2\text{-CH(CH}_{3}\text{)}_{2}) and a trifluoromethyl group (-CF3\text{-CF}_{3}). The juxtaposition of these groups creates steric hindrance and electronic effects that influence reactivity. The CF3\text{CF}_{3} group, known for its strong electron-withdrawing nature, enhances the compound’s stability against metabolic degradation, a trait exploited in drug design .

Table 1: Key Molecular Properties

PropertyValue
CAS No.821799-50-2
Molecular FormulaC15H27F3\text{C}_{15}\text{H}_{27}\text{F}_{3}
Molecular Weight264.37 g/mol
IUPAC Name3-propan-2-yl-3-(trifluoromethyl)undec-1-ene
SMILESCCCCCCCCC(C=C)(C(C)C)C(F)(F)F

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The primary synthetic route involves palladium-catalyzed cross-coupling reactions. For example, a Mizoroki–Heck reaction between halogenated precursors and alkenes is employed to construct the carbon skeleton . In one protocol, Pd(OAc)2_2 with tetrabutylammonium acetate (nBu4NOAc\text{nBu}_{4}\text{NOAc}) facilitates coupling under microwave irradiation, achieving yields exceeding 85% within reduced reaction times compared to conventional heating .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. This method reduces side reactions such as over-hydrogenation or decomposition, which are common in traditional thermal approaches. For instance, microwave-assisted hydrogenation of intermediate alkenes completes in 20 minutes versus 4 hours under standard conditions .

Table 2: Comparison of Synthesis Methods

ParameterConventional HeatingMicrowave-Assisted
Reaction Time4–6 hours20–30 minutes
Yield70–75%85–90%
Byproduct Formation15–20%<5%

Applications in Industry

Pharmaceutical Intermediates

The compound’s trifluoromethyl group is pivotal in drug discovery, as fluorinated molecules often exhibit enhanced bioavailability and target affinity. It serves as a building block for protease inhibitors and kinase modulators, where the CF3\text{CF}_{3} group improves metabolic stability.

Agrochemical Development

In agrochemicals, the compound is utilized to synthesize herbicides with prolonged soil persistence. The undecene chain provides hydrophobicity, enabling slow release, while the CF3\text{CF}_{3} group disrupts microbial degradation pathways.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm the structure, with characteristic shifts for the CF3\text{CF}_{3} group (δC120125ppm\delta_{C} \approx 120–125 \, \text{ppm}) and olefinic protons (δH5.25.8ppm\delta_{H} \approx 5.2–5.8 \, \text{ppm}).

  • Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion peak at m/z 264.37, consistent with the molecular formula.

Future Research Directions

Sustainable Catalysis

Recovering palladium catalysts via immobilization on Al2O3\text{Al}_{2}\text{O}_{3} supports could reduce costs and environmental impact .

Expanding Bioactivity

Functionalizing the undecene chain with heterocycles or polar groups may unlock applications in antiviral or anticancer therapies.

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